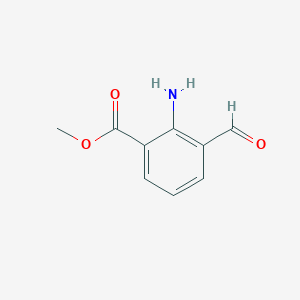
Methyl 2-amino-3-formylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-formylbenzoate is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
Methyl 2-amino-3-formylbenzoate is primarily utilized in organic synthesis, notably in the Friedlander synthesis . This reaction facilitates the production of quinoline derivatives, which are significant in medicinal chemistry due to their biological activities. The compound acts as a precursor, enabling the formation of complex heterocyclic structures essential for drug development .
Table 1: Key Reactions Involving this compound
Pharmaceutical Applications
The pharmaceutical industry values this compound for its role in synthesizing bioactive compounds. Its derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties. Research indicates that compounds derived from this compound can inhibit specific cancer cell lines and possess potential therapeutic benefits .
Case Study: Anticancer Activity
A study highlighted the synthesis of novel quinoline derivatives from this compound, demonstrating significant cytotoxic activity against various cancer cell lines. These findings underscore the compound's potential as a lead structure for developing new anticancer agents .
Agrochemical Applications
In addition to pharmaceuticals, this compound is explored in agrochemicals. It serves as an intermediate in synthesizing pesticides and herbicides that target specific pests while minimizing environmental impact. The compound's derivatives have shown effectiveness against agricultural pests with lower toxicity to non-target organisms .
Table 2: Agrochemical Applications
| Application Type | Description | Reference |
|---|---|---|
| Pesticide Synthesis | Intermediate for creating effective insecticides | |
| Herbicide Development | Used to develop selective herbicides |
Material Science
This compound is also being investigated for its potential applications in material science, particularly in the development of polymers and coatings. Its unique chemical structure allows for modifications that enhance material properties such as durability and resistance to environmental factors .
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
methyl 2-amino-3-formylbenzoate |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,10H2,1H3 |
Clé InChI |
HVOMOIOWMLZJCZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=C1N)C=O |
SMILES canonique |
COC(=O)C1=CC=CC(=C1N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















